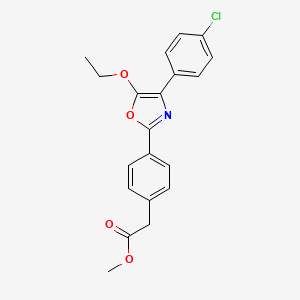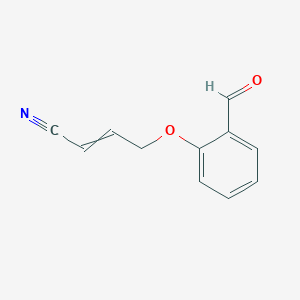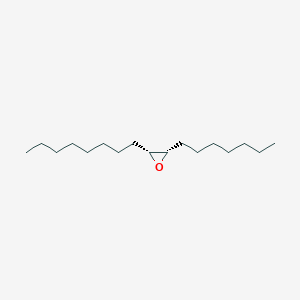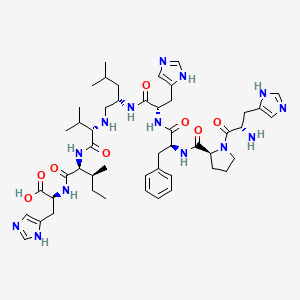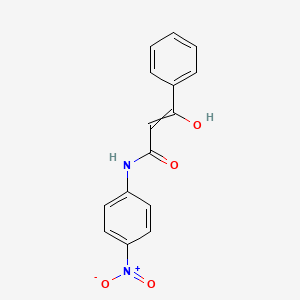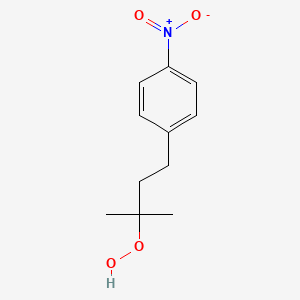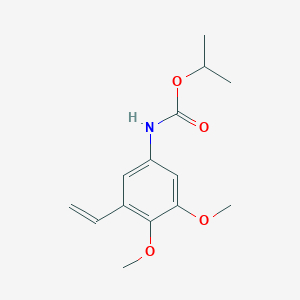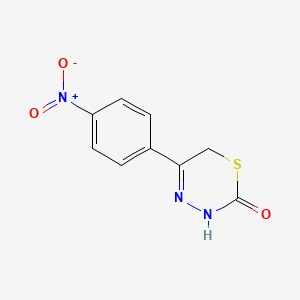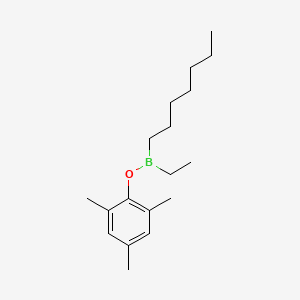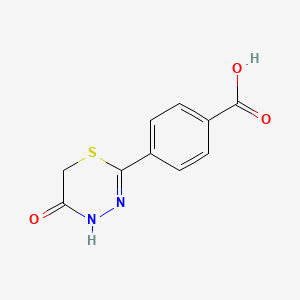![molecular formula C10H20O8 B14412092 Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 86629-63-2](/img/structure/B14412092.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with the molecular formula C7H12O5 It is a derivative of acetic acid and is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a propyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] propanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] butanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] pentanoate
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.
Propiedades
Número CAS |
86629-63-2 |
|---|---|
Fórmula molecular |
C10H20O8 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate |
InChI |
InChI=1S/C6H12O4.2C2H4O2/c1-5(9)10-4-6(2-7)3-8;2*1-2(3)4/h6-8H,2-4H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
VVHFKNRJZZMUQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


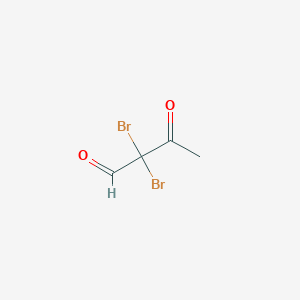
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
